molecular formula C17H13ClFN3O B6346870 4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 1354940-18-3

4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6346870
CAS RN: 1354940-18-3
M. Wt: 329.8 g/mol
InChI Key: PKMGTBGOXRMZAX-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (4-CFMPP) is a novel pyrimidine-containing compound with a wide range of potential applications in scientific research. It has been synthesized using a variety of methods, and its biochemical and physiological effects have been studied in a number of laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist at certain G-protein-coupled receptors, and as an inhibitor of certain enzymes. It is also believed to interact with certain neurotransmitters, such as serotonin, and to modulate the activity of certain ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine have been studied in a number of laboratory experiments. In animal studies, it has been shown to have antinociceptive and anti-inflammatory effects. It has also been shown to have neuroprotective and cardioprotective effects. In addition, it has been found to have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively stable, and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, its solubility in aqueous solutions is limited, and it is not soluble in organic solvents. In addition, its metabolism is rapid, making it difficult to study its metabolic pathways.

Future Directions

There are a number of potential future directions for the use of 4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in scientific research. It could be used to study the mechanism of action of other compounds, and to develop novel therapeutic agents. It could also be used to study the role of G-protein-coupled receptors in physiological processes, and to develop novel drugs that target these receptors. In addition, it could be used to study the role of enzymes and neurotransmitters in physiological processes, and to develop novel drugs that target these molecules. Finally, it could be used to study the role of ion channels in physiological processes, and to develop novel drugs that target these channels.

Synthesis Methods

4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-6-fluorobenzaldehyde and 4-methoxybenzaldehyde in the presence of sodium hydroxide, followed by a reaction with p-toluidine in the presence of potassium carbonate. The reaction results in the formation of the desired compound 4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. Another method involves the reaction of 4-methoxyphenyl isothiocyanate and 2-chloro-6-fluorobenzaldehyde, followed by a reaction with p-toluidine in the presence of potassium carbonate.

Scientific Research Applications

4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a probe for the study of enzymes and receptors, and as a substrate for the study of enzyme kinetics. It has also been used in the study of drug-receptor interactions, and in the development of novel therapeutic agents.

properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c1-23-11-7-5-10(6-8-11)14-9-15(22-17(20)21-14)16-12(18)3-2-4-13(16)19/h2-9H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMGTBGOXRMZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

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